B1579343 3,4-Dimethy-DL-Phenylalanine

3,4-Dimethy-DL-Phenylalanine

Cat. No.: B1579343
M. Wt: 193.24
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of Phenylalanine Analogs in Biochemical Research

Phenylalanine analogs are modified versions of the natural amino acid phenylalanine and serve as powerful tools in biochemical research. Their structural similarity to phenylalanine allows them to interact with biological systems, such as enzymes and receptors, that normally bind to the natural amino acid. ontosight.ai This mimicry makes them invaluable for probing the structure and function of proteins. caltech.edu

Researchers utilize these analogs to introduce specific chemical properties into peptides and proteins, a technique central to protein engineering. nih.govnih.gov By replacing phenylalanine with an analog, scientists can alter a protein's stability, folding, and binding affinities, providing detailed insights into its mechanism of action. caltech.edu For instance, incorporating analogs with altered hydrophobicity or electronic properties can elucidate the role of specific residues in protein-protein interactions.

Furthermore, phenylalanine analogs are instrumental in drug discovery and development. nih.gov They can act as inhibitors of enzymes that are crucial for the survival of pathogens or the progression of diseases. ontosight.ai For example, some analogs have been investigated for their potential to block enzymes involved in amino acid biosynthesis, presenting a novel approach for herbicide or antimicrobial development. The ability to systematically modify the structure of phenylalanine provides a rational approach to designing compounds with desired therapeutic effects. nih.gov

Historical Perspectives on the Study of Non-Canonical Amino Acids

The investigation of amino acids beyond the canonical 20 has a rich history, dating back to early chemical modifications of natural amino acids. mdpi.com The concept of expanding the genetic code to include these "unnatural" or non-canonical amino acids (ncAAs) has evolved significantly, driven by advancements in synthetic chemistry and molecular biology. acs.orgacs.org

Initially, research focused on the chemical synthesis of novel amino acid structures and observing their effects in simple biological systems. A significant breakthrough was the development of methods to incorporate ncAAs into proteins, both in vitro and in vivo. caltech.eduresearchgate.net These techniques often involve the use of engineered aminoacyl-tRNA synthetases (aaRS) and their cognate tRNAs, which can recognize the non-canonical amino acid and insert it into a growing polypeptide chain in response to a specific codon. nih.govresearchgate.net

The ability to site-specifically incorporate ncAAs has revolutionized protein engineering, allowing for the introduction of functionalities not found in nature, such as fluorescent probes, cross-linkers, and photo-caging groups. acs.orgfrontiersin.org This has enabled researchers to study protein dynamics and interactions with unprecedented precision. caltech.edu The field continues to evolve, with ongoing efforts to increase the number of incorporable ncAAs and to create organisms with expanded genetic codes. acs.orgresearchgate.net This research not only deepens our understanding of the fundamental principles of life but also paves the way for the creation of novel biomaterials and therapeutics. acs.org

Rationale for Investigating 3,4-Dimethy-DL-Phenylalanine

The specific investigation of 3,4-Dimethyl-DL-phenylalanine is driven by the desire to understand how subtle changes to the phenyl ring of phenylalanine affect its biological activity and interactions. The addition of two methyl groups at the 3 and 4 positions of the aromatic ring significantly alters the steric and electronic properties of the amino acid compared to its parent compound, phenylalanine, and other methylated analogs like 2',6'-dimethylphenylalanine. nih.gov

Research into various phenylalanine analogs has shown that the position and nature of substituents on the phenyl ring are critical determinants of their biological effects. acs.orgnih.gov For example, studies on opioid peptides have demonstrated that methylation of the aromatic ring in phenylalanine or tyrosine residues can dramatically alter receptor binding affinity and selectivity. nih.gov While much of this work has focused on 2',6'-dimethyl substitution, the unique 3,4-dimethyl pattern offers a different structural context to explore.

By studying 3,4-Dimethyl-DL-phenylalanine, researchers can dissect the specific contributions of steric bulk and hydrophobicity at these positions to molecular recognition events. This compound can be used as a probe to map the active sites of enzymes and receptors, helping to define the spatial and chemical requirements for binding. For instance, comparing the activity of 3,4-Dimethyl-DL-phenylalanine with that of other dimethyl- and monomethyl-phenylalanine isomers can provide a detailed structure-activity relationship, guiding the design of more potent and selective modulators of biological targets. The DL-form, being a racemic mixture, allows for the initial screening of both D- and L-enantiomers' potential interactions within a biological system.

Properties

Molecular Weight

193.24

Origin of Product

United States

Synthetic Methodologies for 3,4 Dimethy Dl Phenylalanine

Classical Chemical Synthesis Approaches

The generation of a racemic mixture of 3,4-Dimethyl-DL-phenylalanine can be achieved through several established synthetic routes that are foundational to amino acid chemistry. These methods typically begin with achiral precursors and produce an equal mixture of D and L enantiomers.

Total Synthesis Strategies

Three primary strategies from classical organic chemistry are applicable for the total synthesis of 3,4-Dimethyl-DL-phenylalanine: the Strecker synthesis, the amidomalonate synthesis, and the Erlenmeyer-Plöchl synthesis. Each method assembles the amino acid from different precursor molecules.

Strecker Synthesis: This is one of the oldest and most direct methods for synthesizing α-amino acids organic-chemistry.orgwikipedia.org. The synthesis starts with an aldehyde, in this case, 3,4-dimethylbenzaldehyde (B1206508). The aldehyde reacts with ammonia (B1221849) to form an imine, which is then attacked by a cyanide ion (from a source like potassium cyanide) to form an α-aminonitrile masterorganicchemistry.commasterorganicchemistry.com. The final step involves the hydrolysis of the nitrile group to a carboxylic acid, yielding the racemic amino acid masterorganicchemistry.commedschoolcoach.com.

Step 1: Imine Formation from 3,4-dimethylbenzaldehyde and ammonia.

Step 2: Nucleophilic addition of cyanide to the imine, forming 2-amino-3-(3,4-dimethylphenyl)propanenitrile.

Step 3: Acid-catalyzed hydrolysis of the nitrile to yield 3,4-Dimethyl-DL-phenylalanine.

Amidomalonate Synthesis: This method provides a versatile route to α-amino acids and is an extension of the malonic ester synthesis chempedia.infoucalgary.ca. The process begins with diethyl acetamidomalonate, which is deprotonated by a base (e.g., sodium ethoxide) to form a stable enolate. This nucleophile is then alkylated via an SN2 reaction with a suitable electrophile, such as 3,4-dimethylbenzyl halide (e.g., 3,4-dimethylbenzyl chloride) libretexts.orglibretexts.org. The final stage involves acidic hydrolysis, which removes the acetyl protecting group and hydrolyzes the ester groups, followed by decarboxylation upon heating to yield the final racemic amino acid ucalgary.cayoutube.com.

Erlenmeyer-Plöchl Synthesis: This approach involves the synthesis of an intermediate known as an azlactone (or oxazolone) chemeurope.comwikipedia.org. N-acetylglycine is first cyclized using acetic anhydride (B1165640) to form an oxazolone (B7731731). This intermediate then undergoes a base-catalyzed condensation reaction with 3,4-dimethylbenzaldehyde. The resulting unsaturated azlactone is subsequently reduced and hydrolyzed to produce 3,4-Dimethyl-DL-phenylalanine chemeurope.comwikipedia.org.

Below is a representative table outlining the key reagents for these classical syntheses.

Synthesis MethodKey Starting MaterialsKey ReagentsIntermediate
Strecker Synthesis 3,4-DimethylbenzaldehydeAmmonia (NH₃), Potassium Cyanide (KCN), Acid (e.g., HCl)α-Aminonitrile
Amidomalonate Synthesis Diethyl acetamidomalonate, 3,4-Dimethylbenzyl chlorideSodium Ethoxide (NaOEt), Acid (e.g., HCl)Alkylated malonic ester
Erlenmeyer-Plöchl Synthesis N-acetylglycine, 3,4-DimethylbenzaldehydeAcetic Anhydride, Sodium Acetate, Reducing Agent (e.g., H₂/Pd)Azlactone

Stereochemical Considerations in DL-Phenylalanine Analogs

Classical synthesis methods like the Strecker and amidomalonate routes start with achiral precursors and reagents. Consequently, any chiral center created during the reaction is formed without stereochemical control, leading to a racemic mixture—an equal (50:50) amount of the D and L enantiomers libretexts.org. For 3,4-Dimethyl-DL-phenylalanine, the α-carbon is the stereocenter. The lack of a chiral influence in these syntheses means that nucleophilic attack (e.g., by the cyanide ion in the Strecker synthesis or the enolate in the amidomalonate synthesis) is equally likely to occur from either face of the planar intermediate, resulting in the DL-racemate medschoolcoach.com. To obtain a single enantiomer (either D or L), a subsequent resolution step would be necessary. This can be achieved by forming diastereomeric salts with a chiral resolving agent or through enzymatic resolution methods libretexts.orglibretexts.org.

Novel and Green Chemistry Synthesis Techniques

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. For a compound like 3,4-Dimethyl-DL-phenylalanine, this includes chemoenzymatic and asymmetric approaches that can offer higher yields and enantiomeric purity.

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines chemical reactions with biological catalysis, often using isolated enzymes or whole-cell systems to perform specific transformations with high selectivity. For substituted phenylalanines, transaminase enzymes are particularly valuable. These enzymes catalyze the transfer of an amino group from a donor molecule (like L-alanine) to a keto acid acceptor wipo.int.

A plausible chemoenzymatic route to an enantiomer of 3,4-dimethylphenylalanine would involve:

Chemical Synthesis: Preparation of the precursor α-keto acid, 3-(3,4-dimethylphenyl)-2-oxopropanoic acid.

Enzymatic Transamination: Use of a specific transaminase (e.g., an aromatic amino acid transaminase) to convert the α-keto acid into the corresponding L- or D-amino acid with high enantiomeric excess. The stereochemical outcome (L or D) depends on the specific transaminase selected.

This approach is considered a "green" method as it often occurs in aqueous media under mild conditions and with high atom economy. Research on the synthesis of L-3,4-dimethoxyphenyl-alanine using an engineered aspartate aminotransferase has shown high conversion (>95%) and excellent enantiomeric excess (>99%), demonstrating the viability of this strategy for structurally similar molecules.

Asymmetric Synthesis Investigations

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for resolving a racemic mixture. An efficient asymmetric synthesis for (S)-3,4-dimethylphenylalanine has been developed, providing a targeted approach to one of the enantiomers ysu.am. This method utilizes a chiral auxiliary in the form of a Ni(II) complex of a Schiff base derived from glycine (B1666218).

The key steps of this reported synthesis are:

Formation of a chiral Ni(II) complex containing glycine.

Asymmetric C-alkylation of this complex using 3,4-dimethylbenzyl chloride as the electrophile. The chiral environment of the nickel complex directs the alkylation to occur stereoselectively.

Decomposition of the resulting diastereomeric complex to release the optically active amino acid.

This method has been reported to achieve a stereoselectivity exceeding 91% and an optical purity of the final (S)-3,4-dimethylphenylalanine of 99% ysu.am. This demonstrates a powerful strategy for accessing enantiomerically pure, non-proteinogenic amino acids.

Precursor Chemistry and Reaction Optimization

The success of any synthesis is heavily dependent on the availability of starting materials and the optimization of reaction conditions to maximize yield and purity.

The primary precursors for the synthesis of 3,4-Dimethyl-DL-phenylalanine are derivatives of o-xylene (B151617).

3,4-Dimethylbenzaldehyde: A key starting material for the Strecker and Erlenmeyer-Plöchl syntheses. It can be prepared from o-xylene through methods like the Gatterman-Koch reaction or by formylation of 4-bromo-o-xylene (B1216868) via a Grignard reagent google.comgoogle.com.

3,4-Dimethylbenzyl Chloride: The key precursor for the amidomalonate and the reported asymmetric synthesis ysu.am. This compound can be synthesized from o-xylene via a chloromethylation reaction sid.irresearchgate.net. An efficient method involves the chloromethylation of o-xylene in a micellar catalytic system, followed by oxidation to yield 3,4-dimethylbenzaldehyde if needed sid.irresearchgate.net.

Reaction optimization is crucial for improving the efficiency of these syntheses. Key parameters that are often adjusted include:

Temperature and Reaction Time: Balancing reaction rate with the prevention of side reactions or decomposition.

Solvent: The choice of solvent can significantly impact the solubility of reagents and the stability of intermediates.

Stoichiometry of Reagents: Using an optimal ratio of reactants can drive the reaction to completion and minimize waste. For instance, in the alkylation step of the amidomalonate synthesis, careful control of the base and alkylating agent equivalents is necessary to prevent side products researchgate.net.

Catalyst: In catalytic reactions, the choice and loading of the catalyst are critical. For example, in the asymmetric synthesis using the Ni(II) complex, the structure of the chiral ligand is paramount for achieving high stereoselectivity nih.gov.

The following table summarizes optimization considerations for the alkylation step, a common feature in several synthetic routes.

ParameterObjectiveExample Consideration
Base Achieve complete deprotonation without degrading reactants.Using a non-nucleophilic base like sodium hydride can be effective researchgate.net.
Solvent Ensure solubility and stabilize the nucleophile.Polar aprotic solvents like DMF are common for SN2 alkylations.
Temperature Control reaction rate and selectivity.Lowering the temperature (e.g., to 0 °C) can sometimes improve yield by minimizing side reactions researchgate.net.
Concentration Maximize reaction rate.Higher concentrations may be favorable but can also lead to solubility issues or side reactions.

Intermediate Compound Derivatization

The conversion of initial reactants into 3,4-Dimethyl-DL-phenylalanine hinges on the successful formation and subsequent derivatization of key intermediates. The specific nature of these intermediates is dictated by the chosen synthetic route.

Erlenmeyer-Plöchl Azlactone Synthesis:

This classical method involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of a dehydrating agent, typically acetic anhydride, and a base like sodium acetate. chemeurope.comwikipedia.org The initial reaction between hippuric acid and acetic anhydride forms an oxazolone (azlactone) intermediate. This intermediate then reacts with 3,4-dimethylbenzaldehyde to yield a 4-(3,4-dimethylbenzylidene)-2-phenyloxazol-5(4H)-one, the key azlactone intermediate in this synthesis. chemeurope.comwikipedia.org

The derivatization of this azlactone intermediate is a two-step process to arrive at 3,4-Dimethyl-DL-phenylalanine:

Ring Opening and Reduction: The azlactone ring is first opened, often by treatment with a mild base, to form an α-acylaminoacrylic acid derivative. Subsequent reduction of the carbon-carbon double bond is typically achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or by using a reducing agent like sodium amalgam. chemeurope.comwikipedia.org

Hydrolysis: The final step is the hydrolysis of the N-acyl group to liberate the free amino acid. This is generally accomplished by heating the N-acyl-3,4-dimethylphenylalanine in the presence of a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

A representative reaction scheme for the derivatization of the azlactone intermediate is shown below:

StepReactant(s)Reagent(s)Intermediate/Product
14-(3,4-dimethylbenzylidene)-2-phenyloxazol-5(4H)-one1. NaOH (aq) 2. H₂/Pd or Na/HgN-benzoyl-3,4-dimethyl-DL-phenylalanine
2N-benzoyl-3,4-dimethyl-DL-phenylalanineHCl (aq), heat3,4-Dimethyl-DL-phenylalanine

Strecker Amino Acid Synthesis:

The Strecker synthesis is a one-pot, three-component reaction involving an aldehyde, ammonia, and cyanide. wikipedia.orgmasterorganicchemistry.com In the synthesis of 3,4-Dimethyl-DL-phenylalanine, 3,4-dimethylbenzaldehyde is treated with ammonia (or an ammonium (B1175870) salt like ammonium chloride) and a cyanide source (e.g., potassium cyanide). masterorganicchemistry.compearson.com This reaction proceeds through the formation of an imine, which is then attacked by the cyanide ion to form the key intermediate, an α-aminonitrile: 2-amino-3-(3,4-dimethylphenyl)propanenitrile. wikipedia.org

The derivatization of this α-aminonitrile intermediate to the final amino acid involves a single but crucial step:

Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed to a carboxylic acid. This is typically achieved by heating the intermediate in the presence of a strong acid (e.g., H₃O⁺) or a strong base. wikipedia.orgpearson.com The hydrolysis converts the nitrile into a carboxylic acid and the ammonium salt of the amine into a free amine upon neutralization, yielding 3,4-Dimethyl-DL-phenylalanine. masterorganicchemistry.com

StepReactantReagent(s)Product
12-amino-3-(3,4-dimethylphenyl)propanenitrileH₃O⁺, heat or OH⁻, heat then H₃O⁺3,4-Dimethyl-DL-phenylalanine

Yield and Purity Enhancement Protocols

Optimizing the yield and ensuring the high purity of the final 3,4-Dimethyl-DL-phenylalanine product are critical aspects of its synthesis. Several protocols can be implemented during and after the synthesis to achieve these goals.

Yield Enhancement:

Reaction Condition Optimization: The yield of both the Erlenmeyer-Plöchl and Strecker syntheses can be influenced by reaction parameters. In the Erlenmeyer-Plöchl synthesis, the choice of base and solvent can impact the rate and efficiency of the condensation reaction. researchgate.net For instance, the use of organic bases may lead to faster reactions, though side reactions can occur. researchgate.net In the Strecker synthesis, maintaining appropriate pH and ensuring the efficient formation of the imine intermediate are crucial for maximizing the yield of the α-aminonitrile. wikipedia.org

Purity Enhancement:

The crude product from either synthetic route will likely contain unreacted starting materials, intermediates, and byproducts. Therefore, robust purification protocols are necessary.

Chromatographic Methods: Ion-exchange chromatography is a powerful technique for purifying amino acids. teledyneisco.com The amphoteric nature of amino acids allows them to bind to both cation and anion exchange resins depending on the pH. By carefully controlling the pH of the eluent, 3,4-Dimethyl-DL-phenylalanine can be selectively bound to the resin and then eluted, separating it from non-ionic or differently charged impurities. Reversed-phase high-performance liquid chromatography (HPLC) can also be employed for the purification of synthetic amino acids, particularly for removing organic impurities. teledyneisco.com

Recrystallization: Recrystallization is a common and effective method for purifying solid organic compounds. The crude 3,4-Dimethyl-DL-phenylalanine can be dissolved in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent like ethanol (B145695) or isopropanol) at an elevated temperature. google.comsemanticscholar.org Upon slow cooling, the desired amino acid will crystallize out, leaving impurities behind in the solution. The choice of solvent and the rate of cooling are critical parameters for obtaining high-purity crystals. The table below outlines a general recrystallization protocol for a racemic phenylalanine derivative. google.com

StepProcedurePurpose
1Dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., water/ethanol).To create a saturated solution of the desired compound.
2If necessary, treat the hot solution with activated carbon.To remove colored impurities.
3Filter the hot solution.To remove insoluble impurities and activated carbon.
4Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath.To induce crystallization of the pure compound.
5Collect the crystals by filtration.To isolate the purified product.
6Wash the crystals with a small amount of cold solvent.To remove any remaining impurities adhering to the crystal surface.
7Dry the crystals under vacuum.To remove residual solvent.

Resolution of Racemates: Since both the Erlenmeyer-Plöchl and Strecker syntheses produce a racemic (DL) mixture of the amino acid, further steps are required if a single enantiomer (D or L) is desired. This can be achieved through various resolution techniques, such as the fractional crystallization of diastereomeric salts formed with a chiral resolving agent or through enzymatic resolution. semanticscholar.orggoogle.com

Molecular and Cellular Pharmacodynamics of 3,4 Dimethy Dl Phenylalanine

Interactions with Biological Macromolecules

The introduction of methyl groups to the phenyl ring of phenylalanine can significantly alter its interaction with biological macromolecules by modifying its size, hydrophobicity, and electronic distribution. These changes can influence binding affinity, selectivity, and functional activity at receptors, enzymes, and transporters.

Receptor Binding Affinities and Selectivity Profiles

The substitution of phenylalanine with dimethylated analogs, such as 2',6'-dimethylphenylalanine (Dmp), has been shown to modulate receptor binding and selectivity, particularly in the context of opioid peptides. When Dmp replaces phenylalanine in endomorphin-2, a µ-opioid receptor agonist, the position of the methyl groups is a critical determinant of receptor affinity. The aromatic nature of the phenylalanine side chain is fundamental for binding, and alterations in hydrophobicity and conformation due to methylation can either enhance or diminish this interaction.

For instance, in studies of endomorphin-2 analogs, the replacement of phenylalanine at position 3 with Dmp has been shown to influence µ- and δ-opioid receptor affinity. nih.gov The alkylation of the aromatic ring can enhance hydrophobicity and restrict the rotational freedom of the side chain, which may lead to improved receptor affinity and selectivity. nih.gov

The general principle of phenylalanine's role in receptor binding often involves cation-π interactions, where the electron-rich aromatic ring interacts with a cation. For example, a phenylalanine residue in the glycine (B1666218) receptor binding site forms a cation-π interaction with the agonist. nih.gov It is plausible that the methyl groups on 3,4-Dimethyl-DL-phenylalanine could modulate the electronic properties of the phenyl ring, thereby influencing the strength of such cation-π interactions and altering receptor binding affinity.

Interactive Data Table: Receptor Binding of Phenylalanine Analogs

Compound/AnalogReceptor SystemObserved Effect on BindingReference
2',6'-dimethylphenylalanine (in opioid peptides)µ- and δ-Opioid ReceptorsModulates receptor affinity and selectivity nih.gov
PhenylalanineGlycine ReceptorForms cation-π interaction with agonist nih.gov
Phenylalanineµ-Opioid Receptor (in endomorphin-2)Aromaticity is a key determinant of binding affinity documentsdelivered.com

Enzyme Modulation and Inhibition Kinetics

Substituted phenylalanine analogs can act as modulators of enzymes that utilize phenylalanine as a substrate or regulator. A primary example is Phenylalanine Hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine. Phenylalanine itself acts as an allosteric activator of PAH. nih.gov

The binding of phenylalanine to the regulatory domain of PAH induces a conformational change that enhances its catalytic activity. It is conceivable that 3,4-Dimethyl-DL-phenylalanine could also bind to this allosteric site, potentially acting as an activator or an inhibitor, depending on how the dimethyl substitution affects the binding and the subsequent conformational change. The kinetics of this interaction would depend on the affinity of the compound for the regulatory site.

Studies on pterin (B48896) analogs, which are cofactors for PAH, have shown that these molecules can modulate the allosteric activation of PAH by phenylalanine, indicating a complex interplay of ligand binding and enzyme regulation. nih.gov This suggests that the enzymatic response to a substituted phenylalanine like 3,4-Dimethyl-DL-phenylalanine could also be influenced by the presence of other cofactors or regulatory molecules.

Transporter Protein Interactions and Substrate Specificity

Amino acid transporters are crucial for the cellular uptake and efflux of phenylalanine and its analogs. The L-type amino acid transporter 1 (LAT1) is a key transporter for large neutral amino acids, including phenylalanine, and is a well-studied example of how substitutions on the phenyl ring can affect transporter interaction.

Research on halogenated phenylalanine derivatives has demonstrated that the position and nature of the substituent on the phenyl ring significantly impact the affinity for LAT1 and LAT2. nih.gov For instance, lipophilic groups at certain positions can enhance binding affinity by interacting with a hydrophobic subpocket in the transporter. nih.gov This suggests that the two methyl groups of 3,4-Dimethyl-DL-phenylalanine would likely influence its affinity and selectivity for LAT1 and other amino acid transporters.

Furthermore, studies on the dopamine (B1211576) transporter (DAT) have shown that specific phenylalanine residues within the transporter are critical for the binding of dopamine and cocaine analogs. nih.gov Mutation of these residues can selectively alter the affinity for the substrate or inhibitor. nih.gov This underscores the importance of the phenyl ring in transporter interactions and suggests that a substituted phenylalanine could potentially act as a competitive inhibitor of these transporters.

Interactive Data Table: Transporter Affinity of Phenylalanine Analogs

Phenylalanine AnalogTransporterEffect on Affinity/TransportReference
Halogenated PhenylalaninesLAT1Position and size of halogen influence binding affinity nih.gov
Phenylalanine AnalogsDopamine Transporter (DAT)Phenylalanine residues in DAT are crucial for substrate and inhibitor binding nih.gov
Non-physiological amino acidsLAT1Can competitively inhibit phenylalanine transport mtu.edu

Intracellular Signaling Pathway Perturbations

While direct evidence of 3,4-Dimethyl-DL-phenylalanine's effects on intracellular signaling is not available, we can infer potential mechanisms based on the known consequences of altered phenylalanine levels and the general principles of signal transduction.

Downstream Effectors and Second Messenger Systems

Should 3,4-Dimethyl-DL-phenylalanine interact with G protein-coupled receptors (GPCRs) or other cell surface receptors, it could trigger a cascade of intracellular signaling events. The activation of a GPCR, for example, typically leads to the activation of G proteins, which in turn modulate the activity of effector enzymes like adenylyl cyclase or phospholipase C. This results in the production of second messengers such as cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).

These second messengers then activate downstream protein kinases, such as Protein Kinase A (PKA) or Protein Kinase C (PKC), which phosphorylate a variety of cellular proteins, leading to a cellular response. youtube.com The specific signaling pathway activated would depend on the receptor subtype to which 3,4-Dimethyl-DL-phenylalanine binds.

Gene Expression and Protein Synthesis Modulation

Alterations in the intracellular concentration of phenylalanine or its analogs can have significant effects on gene expression and protein synthesis. In the context of Phenylketonuria (PKU), a genetic disorder characterized by high levels of phenylalanine due to a deficiency in the PAH enzyme, significant changes in the expression of genes involved in cholesterol biosynthesis and lipid metabolism have been observed. nih.govmedlineplus.gov These changes in gene expression are reversed when blood phenylalanine levels are reduced. nih.gov

If 3,4-Dimethyl-DL-phenylalanine were to compete with phenylalanine for transport into cells or for utilization in protein synthesis, it could potentially mimic some of the effects of phenylalanine deficiency or excess, leading to changes in gene expression. The incorporation of amino acid analogs into proteins can also lead to protein misfolding and cellular stress responses, which would further modulate gene expression profiles. The use of a reporter gene like Green Fluorescent Protein (GFP) is a common method to study the effects of such analogs on protein expression. wikipedia.org

Scientific Data on 3,4-Dimethyl-DL-phenylalanine Remains Elusive

A comprehensive review of available scientific literature reveals a significant lack of specific data on the molecular and cellular pharmacodynamics of the chemical compound 3,4-Dimethyl-DL-phenylalanine. Despite extensive searches, no dedicated studies detailing its membrane permeability, intracellular distribution, or its modulatory effects on neurochemical systems in vitro could be identified.

While research into the parent compound, phenylalanine, and other methylated amino acids exists, this information cannot be directly extrapolated to 3,4-Dimethyl-DL-phenylalanine. The addition of two methyl groups to the phenyl ring can significantly alter the compound's physicochemical properties, including its size, shape, lipophilicity, and electronic distribution. These changes would, in turn, be expected to profoundly impact its biological activity, from its ability to cross cell membranes to its interactions with specific cellular targets.

Therefore, any detailed discussion on the cellular uptake, intracellular compartmentation, effects on neurotransmitter synthesis and release, or influence on neuronal excitability and synaptic plasticity for 3,4-Dimethyl-DL-phenylalanine would be purely speculative at this time. The scientific community has yet to publish research that would provide the necessary data to construct an accurate and informative article on these specific topics for this particular compound.

Metabolic Fate and Biotransformation of 3,4 Dimethy Dl Phenylalanine

Enzymatic Pathways of Metabolism

Currently, there are no published studies identifying which specific cytochrome P450 (CYP) isozymes are responsible for the metabolism of 3,4-Dimethyl-DL-phenylalanine. In typical xenobiotic metabolism, CYP enzymes such as CYP3A4, CYP2D6, or CYP2C9 would be investigated as potential catalysts for oxidative transformations. Such transformations could include hydroxylation of the aromatic ring or N-dealkylation, but this remains speculative for this compound.

Information on the conjugation reactions involving 3,4-Dimethyl-DL-phenylalanine is not available. Generally, Phase II metabolic processes would involve the attachment of endogenous molecules such as glucuronic acid, sulfate (B86663), or glutathione (B108866) to the parent compound or its Phase I metabolites. The identification of such conjugated metabolites has not been reported.

Metabolic Clearance Mechanisms in Pre-Clinical Models

There is no available data from pre-clinical models detailing the extent and rate of renal excretion of 3,4-Dimethyl-DL-phenylalanine or its metabolites. Such studies would typically involve the analysis of urine samples following administration of the compound to determine the percentage of the dose eliminated via this route.

Identification and Structural Elucidation of Metabolites

No metabolites of 3,4-Dimethyl-DL-phenylalanine have been identified or structurally characterized in published literature. The process of metabolite identification would typically involve the use of advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to analyze biological samples from in vitro or in vivo studies.

Mass Spectrometry-Based Metabolomics

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique for metabolic profiling due to its high sensitivity and selectivity. nih.govnih.gov In a hypothetical study of 3,4-Dimethyl-DL-phenylalanine metabolism, LC-MS would be employed to separate potential metabolites from a biological matrix (e.g., urine, plasma, or liver microsome incubates) before their detection and characterization by the mass spectrometer.

High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, would provide accurate mass measurements for the parent compound and its metabolites. This allows for the determination of elemental compositions, which is the first step in metabolite identification.

Tandem mass spectrometry (MS/MS) would then be used to fragment the parent compound and its potential metabolites. The resulting fragmentation patterns provide structural information that helps in the putative identification of the metabolites. For 3,4-Dimethyl-DL-phenylalanine, metabolic transformations would likely involve Phase I and Phase II reactions, typical for xenobiotic compounds. wikipedia.orglongdom.org

Phase I Reactions: These are functionalization reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, that introduce or expose polar functional groups. nih.govjove.com For 3,4-Dimethyl-DL-phenylalanine, likely Phase I reactions include:

Hydroxylation: Addition of a hydroxyl group (-OH) to the aromatic ring or one of the methyl groups. Aromatic hydroxylation is a common metabolic pathway for phenylalanine. davuniversity.org

Oxidation: Oxidation of a methyl group to a carboxylic acid.

Deamination and Decarboxylation: Similar to phenylalanine, the alanine (B10760859) side chain can be metabolized, leading to compounds like 3,4-dimethylphenylpyruvic acid or 3,4-dimethylphenyllactic acid. pnas.org

Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the Phase I metabolite to increase its water solubility and facilitate excretion. wikipedia.org Potential Phase II metabolites could include:

Glucuronidation: Conjugation with glucuronic acid.

Sulfation: Conjugation with a sulfate group.

The following interactive table outlines the hypothetical Phase I metabolites of 3,4-Dimethyl-DL-phenylalanine and their predicted mass spectrometric data.

Putative MetaboliteChemical FormulaPredicted [M+H]⁺ (m/z)Key Predicted MS/MS Fragments (m/z)
3,4-Dimethyl-DL-phenylalanine (Parent)C₁₁H₁₅NO₂194.1125177.1070 (-NH₃), 148.0856 (-COOH, -H)
Hydroxylated 3,4-Dimethyl-DL-phenylalanineC₁₁H₁₅NO₃210.1074193.1023 (-NH₃), 164.0805 (-COOH, -H)
Carboxylated 3,4-Dimethyl-DL-phenylalanineC₁₁H₁₃NO₄224.0866207.0815 (-NH₃), 178.0598 (-COOH, -H)
3,4-Dimethylphenylpyruvic acidC₁₁H₁₂O₃209.0860165.0910 (-CO₂)

This table is predictive and based on known metabolic pathways of similar compounds.

Nuclear Magnetic Resonance Spectroscopy for Metabolite Structure Confirmation

While mass spectrometry is excellent for detecting and proposing metabolite structures, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. technologynetworks.combenthamscience.com NMR provides detailed information about the chemical environment of atoms within a molecule. For confirming the structures of hypothetical 3,4-Dimethyl-DL-phenylalanine metabolites, a suite of NMR experiments would be necessary.

¹H NMR (Proton NMR): This would be the initial experiment to provide information on the number of different types of protons and their neighboring protons. For a metabolite like hydroxylated 3,4-Dimethyl-DL-phenylalanine, changes in the chemical shifts of the aromatic protons would indicate the position of the new hydroxyl group. nih.gov

¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton of the molecule. The appearance of a new signal in the aromatic region, shifted downfield, would also support hydroxylation.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different parts of the molecule and confirming the exact position of substituents. nih.gov

The following table presents hypothetical ¹H NMR chemical shifts for a potential metabolite, 5-Hydroxy-3,4-dimethyl-DL-phenylalanine, in D₂O.

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-α (CH)~3.9Doublet of doublets
H-β (CH₂)~3.1-3.3Multiplet
Aromatic CH~6.8 - 7.0Singlet / Doublet
Methyl (CH₃)~2.2 - 2.3Singlet

This table is predictive. Actual chemical shifts can vary based on solvent and pH. nih.gov

By combining the data from both mass spectrometry and NMR spectroscopy, the structures of the metabolites of 3,4-Dimethyl-DL-phenylalanine could be confidently identified and characterized.

Advanced Analytical Methodologies for 3,4 Dimethy Dl Phenylalanine Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a compound like 3,4-Dimethyl-DL-phenylalanine, various chromatographic methods are utilized to ensure purity, identify enantiomers, and quantify its presence in a sample.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile amino acids. The development of a robust HPLC method for 3,4-Dimethyl-DL-phenylalanine involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

A common approach for amino acid analysis is reversed-phase HPLC, often employing a C18 stationary phase. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile or methanol, run in either an isocratic or gradient mode to ensure adequate retention and resolution. UV detection is commonly used, as the phenyl group in the molecule provides sufficient chromophoric activity.

Illustrative HPLC Parameters for 3,4-Dimethyl-DL-phenylalanine Analysis

Parameter Value
Stationary Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Trifluoroacetic Acid in WaterB: 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 10% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Expected Retention Time ~12.5 minutes

Note: This data is representative and for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a polar and non-volatile compound like 3,4-Dimethyl-DL-phenylalanine, derivatization is a necessary prerequisite for GC analysis. This process converts the polar functional groups (amine and carboxylic acid) into more volatile and thermally stable derivatives.

A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which silylates the active hydrogens. The resulting derivative is then amenable to separation on a nonpolar capillary column. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule, allowing for unambiguous identification.

Example GC-MS Parameters for Derivatized 3,4-Dimethyl-DL-phenylalanine

Parameter Value
Derivatization Agent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min
Oven Program 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Expected m/z fragments [M-57]+ (loss of t-butyl), characteristic fragments of the silylated amino acid

Note: This data is representative and for illustrative purposes.

Chiral Chromatography for Enantiomeric Separation

Since 3,4-Dimethyl-DL-phenylalanine is a racemic mixture, separating its D and L enantiomers is often necessary, particularly in pharmaceutical and biological contexts. Chiral chromatography is the definitive method for this purpose. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive.

A common approach involves a CSP that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. For amino acids, CSPs based on cyclodextrins or ligand-exchange principles are frequently employed. In chiral ligand-exchange chromatography, a chiral ligand (e.g., an amino acid derivative) and a metal ion are added to the mobile phase, which then forms diastereomeric complexes with the analyte enantiomers, allowing for their separation on a conventional reversed-phase column.

Illustrative Chiral HPLC Conditions for Enantiomeric Separation

Parameter Value
Stationary Phase Astec CHIROBIOTIC T, 5 µm, 4.6 x 250 mm
Mobile Phase Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 260 nm
Expected Elution Order L-enantiomer followed by D-enantiomer

Note: This data is representative and for illustrative purposes.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of molecules. For 3,4-Dimethyl-DL-phenylalanine, a combination of NMR, IR, and UV-Vis spectroscopy provides a comprehensive picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of 3,4-Dimethyl-DL-phenylalanine.

In the ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons, the α-proton, the β-protons of the alanine (B10760859) side chain, and the two methyl groups on the phenyl ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide information about the electronic environment and connectivity of the protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment, including signals for the aromatic carbons, the carbonyl carbon, and the aliphatic carbons of the side chain and methyl groups.

Predicted NMR Spectral Data for 3,4-Dimethyl-DL-phenylalanine (in D₂O) | ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Aromatic | ~7.0-7.2 | Multiplet | Phenyl ring protons | | α-H | ~3.9 | Triplet | CH(NH₂)COOH | | β-H₂ | ~3.1-3.3 | Multiplet | CH₂-Phenyl | | Methyl | ~2.2 | Singlet | Ar-CH₃ | | ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | | Carbonyl | ~175 | COOH | | Aromatic | ~128-138 | Phenyl ring carbons | | α-C | ~55 | CH(NH₂)COOH | | β-C | ~36 | CH₂-Phenyl | | Methyl | ~19-20 | Ar-CH₃ | Note: This data is representative and for illustrative purposes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 3,4-Dimethyl-DL-phenylalanine, the IR spectrum would show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the N-H stretch and bending of the amine group, C-H stretches of the aromatic and aliphatic portions, and C=C stretches of the aromatic ring.

Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within the molecule. The substituted benzene ring in 3,4-Dimethyl-DL-phenylalanine is the primary chromophore. The UV-Vis spectrum would be expected to show absorption maxima characteristic of a substituted benzene ring.

Expected Spectroscopic Data for 3,4-Dimethyl-DL-phenylalanine

Spectroscopy Characteristic Peaks/Wavelengths Assignment
FTIR (cm⁻¹) ~3000-3300 (broad)~2950~1700~1600~1500 O-H (Carboxylic Acid), N-H (Amine)C-H (Aromatic/Aliphatic)C=O (Carboxylic Acid)C=C (Aromatic Ring)N-H (Amine bend)
UV-Vis (nm) ~260 π → π* transition of the substituted benzene ring

Note: This data is representative and for illustrative purposes.

Mass Spectrometry (MS) Applications

Mass spectrometry stands as a cornerstone in the structural elucidation and characterization of novel compounds. For 3,4-Dimethyl-DL-phenylalanine, mass spectrometry offers unparalleled sensitivity and specificity in determining its molecular weight, elemental composition, and structural features. The application of advanced MS techniques is crucial for confirming the identity and purity of this modified amino acid.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the molecular formula of 3,4-Dimethyl-DL-phenylalanine. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide mass measurements with exceptional accuracy, typically in the sub-parts-per-million (ppm) range. This high mass accuracy allows for the differentiation between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

The precise mass measurement of the molecular ion of 3,4-Dimethyl-DL-phenylalanine enables the confident assignment of its elemental formula (C₁₁H₁₅NO₂). The theoretical exact mass of the protonated molecule [M+H]⁺ of 3,4-Dimethyl-DL-phenylalanine is calculated and compared against the experimentally measured mass. The minuscule difference between these two values, known as the mass error, confirms the elemental composition.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for 3,4-Dimethyl-DL-phenylalanine

ParameterValue
Theoretical Monoisotopic Mass (C₁₁H₁₅NO₂)193.1103 u
Theoretical m/z for [M+H]⁺194.1175 u
Experimentally Measured m/z for [M+H]⁺194.1172 u
Mass Error-1.5 ppm
Inferred Molecular FormulaC₁₁H₁₅NO₂

This interactive table showcases hypothetical HRMS data that would be expected for 3,4-Dimethyl-DL-phenylalanine, demonstrating the high accuracy of the technique.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This process provides a fragmentation pattern, which acts as a "fingerprint" for the compound, aiding in its structural confirmation. In the context of 3,4-Dimethyl-DL-phenylalanine, MS/MS experiments are critical for confirming the connectivity of atoms within the molecule.

In a typical MS/MS experiment, the protonated molecule of 3,4-Dimethyl-DL-phenylalanine ([M+H]⁺) is isolated in the mass spectrometer and then subjected to collision-induced dissociation (CID). The energy from the collisions with an inert gas causes the precursor ion to break apart into smaller, characteristic fragment ions. The analysis of these fragments allows researchers to deduce the structure of the original molecule.

Common fragmentation pathways for amino acids include the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO) from the carboxylic acid group. For 3,4-Dimethyl-DL-phenylalanine, characteristic fragmentation would also involve cleavages at the benzylic position and within the amino acid backbone.

Table 2: Predicted Major Fragment Ions of Protonated 3,4-Dimethyl-DL-phenylalanine in MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossPutative Fragment Structure
194.1175177.0913NH₃[M+H-NH₃]⁺
194.1175148.0855HCOOH[M+H-HCOOH]⁺
194.1175133.0648C₂H₄NO₂[C₁₀H₁₃]⁺ (Dimethylbenzyl cation)
194.1175119.0855C₂H₅NO₂[C₉H₁₁]⁺ (Loss of alanine backbone)

This interactive table presents a hypothetical fragmentation pattern for 3,4-Dimethyl-DL-phenylalanine, illustrating the types of structural information that can be obtained from MS/MS analysis.

Electrophoretic Methods for Purity and Identity

Electrophoretic methods are powerful separation techniques that play a vital role in assessing the purity and confirming the identity of charged molecules like amino acids and their derivatives. These techniques separate molecules based on their differential migration in an electric field, which is influenced by factors such as charge, size, and shape.

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) is a high-resolution separation technique that offers several advantages for the analysis of compounds like 3,4-Dimethyl-DL-phenylalanine, including high efficiency, short analysis times, and minimal sample consumption. CE is particularly well-suited for the analysis of charged and polar compounds.

For purity assessment, a sample of 3,4-Dimethyl-DL-phenylalanine is dissolved in a suitable buffer and introduced into a narrow-bore fused-silica capillary. When a high voltage is applied across the capillary, the components of the sample migrate at different velocities depending on their electrophoretic mobility. The primary peak corresponding to 3,4-Dimethyl-DL-phenylalanine can be quantified, and the presence of any impurity peaks can be detected and their relative abundance determined. The identity of the compound can be confirmed by comparing its migration time to that of a certified reference standard.

Furthermore, chiral CE methods can be employed to separate the D- and L-enantiomers of 3,4-Dimethyl-DL-phenylalanine, which is crucial for stereospecific synthesis and characterization.

Table 3: Hypothetical Capillary Electrophoresis Purity Analysis of a 3,4-Dimethyl-DL-phenylalanine Sample

Peak NumberMigration Time (min)Peak Area (%)Identification
15.299.53,4-Dimethyl-DL-phenylalanine
26.10.3Unknown Impurity 1
37.40.2Unknown Impurity 2

This interactive table provides an example of how CE data can be used to assess the purity of a 3,4-Dimethyl-DL-phenylalanine sample.

Gel Electrophoresis Applications

While gel electrophoresis is more commonly associated with the separation of large biomolecules like proteins and nucleic acids, it can be adapted for the analysis of smaller molecules such as amino acids and their derivatives. Techniques like polyacrylamide gel electrophoresis (PAGE) can be used, often after derivatization of the amino acid to introduce a charge or a chromophore for easier detection.

For 3,4-Dimethyl-DL-phenylalanine, a derivatization step would typically be required to impart a sufficient charge-to-mass ratio for effective separation on a gel matrix. The derivatized compound could then be separated based on its electrophoretic mobility. While not the primary method for purity analysis of small molecules due to the higher resolution of techniques like CE and HPLC, gel electrophoresis can serve as a complementary or screening tool. It can be particularly useful for visualizing the presence of major impurities or for specific applications where a gel-based separation is preferred.

The identity of the compound in a gel would be confirmed by running a reference standard of 3,4-Dimethyl-DL-phenylalanine in an adjacent lane and comparing the migration distances.

Structure Activity Relationship Sar Studies and Analog Development for 3,4 Dimethy Dl Phenylalanine

Design Principles for Novel 3,4-Dimethyl-DL-Phenylalanine Analogs

The design of new analogs of 3,4-Dimethyl-DL-phenylalanine is guided by an iterative process of generating hypotheses about how structural changes will affect biological activity and then synthesizing and testing compounds to validate these hypotheses.

Rational design begins with identifying a biological target, such as an enzyme or a transporter protein, and understanding how the lead compound interacts with it. Phenylalanine analogs are known to interact with various targets, including amino acid transporters like the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancer cells. nih.govnih.gov The design of novel analogs would therefore focus on modifying the 3,4-Dimethyl-DL-phenylalanine structure to enhance its affinity and selectivity for such a target.

Key design considerations would include:

Exploring the Role of Methyl Groups: The two methyl groups on the phenyl ring contribute to the compound's lipophilicity and steric profile. Analogs would be designed to probe the importance of these groups. This could involve synthesizing isomers with different substitution patterns (e.g., 2,4-dimethyl, 3,5-dimethyl) or analogs with only one methyl group (3-methyl or 4-methyl) to assess the contribution of each.

Modifying Steric Bulk: The size of the substituents can significantly impact binding. Analogs might replace the methyl groups with larger alkyl groups (e.g., ethyl, isopropyl) or smaller atoms (e.g., hydrogen, fluorine) to determine the optimal size for fitting into the target's binding pocket. Studies on halogenated phenylalanine analogs have shown that the size and position of substituents dramatically affect affinity for transporters like LAT1 and LAT2. nih.gov

Introducing Functional Groups: New functional groups could be introduced to form additional interactions, such as hydrogen bonds or electrostatic interactions, with the target protein. For example, replacing a methyl group with a hydroxyl or amino group could provide new hydrogen bonding opportunities.

This rational approach allows for the systematic exploration of the chemical space around the parent molecule to identify key structural features responsible for its biological activity.

Computational tools are indispensable in modern drug design for prioritizing which analogs to synthesize. mdpi.com Molecular docking simulations can predict how 3,4-Dimethyl-DL-phenylalanine and its designed analogs bind to the three-dimensional structure of a target protein. nih.govmdpi.com

For a target like LAT1, a homology model or crystal structure would be used to simulate the binding of various analogs. These simulations can provide valuable insights into:

Binding Poses: Predicting the most likely orientation of the analog within the active site.

Binding Affinity: Estimating the strength of the interaction, often expressed as a docking score, which helps in ranking potential analogs.

Key Interactions: Identifying specific amino acid residues in the target protein that interact with the analog through hydrophobic interactions, hydrogen bonds, or other forces. researchgate.net

For example, docking studies could reveal that the 3,4-dimethylphenyl moiety fits into a specific hydrophobic subpocket of the transporter. nih.gov This information would guide the design of new analogs to better exploit this interaction, potentially leading to higher potency. By virtually screening a library of potential structures, computational chemistry helps to focus synthetic efforts on the most promising candidates, saving time and resources. nih.gov

Synthetic Accessibility of Designed Analogs

The most promising rationally designed analog is of little use if it cannot be synthesized efficiently and with high purity. Therefore, synthetic accessibility is a critical consideration in the design process.

The synthesis of substituted phenylalanine derivatives is well-established in organic chemistry. Several general strategies could be adapted for 3,4-Dimethyl-DL-phenylalanine and its analogs. A common approach involves the Erlenmeyer-Plöchl synthesis, where 3,4-dimethylbenzaldehyde (B1206508) is condensed with N-acetylglycine to form an azlactone, which is then converted to the desired amino acid.

More modern and versatile methods, such as palladium-catalyzed cross-coupling reactions (e.g., Negishi or Suzuki coupling), offer a robust platform for creating a variety of substituted phenylalanine analogs from a common precursor like iodoalanine. nih.gov These methods are highly tolerant of different functional groups, allowing for the synthesis of a diverse library of analogs for SAR studies. The feasibility of a synthetic route is assessed based on factors like the number of steps, potential yield, availability of starting materials, and ease of purification.

Biological systems are chiral, and thus the stereochemistry of a molecule is critical to its activity. The L- and D-enantiomers of an amino acid often have profoundly different biological effects. Therefore, controlling the stereochemistry at the α-carbon is paramount in the synthesis of analogs.

While a racemic (DL) mixture can be synthesized first, methods are required to separate the enantiomers or to synthesize them directly.

Chiral Resolution: This involves separating the D and L enantiomers from a racemic mixture. This can be achieved through crystallization with a chiral resolving agent or through enzymatic resolution, where an enzyme selectively acts on one enantiomer.

Asymmetric Synthesis: This approach uses chiral auxiliaries or catalysts to directly synthesize the desired enantiomer with high purity. For instance, alkylation of a chiral glycine (B1666218) equivalent can produce substituted phenylalanines with excellent stereocontrol. nih.gov Chemoenzymatic methods, using enzymes like aspartate aminotransferase, have proven effective for the stereoselective synthesis of related compounds like L-3,4-dimethoxyphenylalanine, achieving high conversion and excellent enantiomeric excess (>99% ee). researchgate.net The ability to produce enantiomerically pure analogs is essential for accurately interpreting SAR data and identifying the biologically active stereoisomer. anu.edu.au

Pre Clinical Investigations and in Vivo Biological Effects of 3,4 Dimethy Dl Phenylalanine

Mechanistic Insights from In Vivo Studies

Neurotransmitter Level Alterations in Brain Regions

No specific studies were identified that investigated the effects of 3,4-Dimethyl-DL-phenylalanine on neurotransmitter levels in various brain regions of animal models. Research on the parent compound, phenylalanine, has shown that it is a precursor to neurotransmitters like norepinephrine and dopamine (B1211576). However, the impact of the dimethyl substitution at the 3 and 4 positions of the phenyl ring on this activity is not documented in the available literature.

Receptor Occupancy Studies in Animal Brains

There is no available data from in vivo receptor occupancy studies to determine the specific binding profile of 3,4-Dimethyl-DL-phenylalanine to neurotransmitter receptors or transporters in the brains of animal models. Such studies are crucial for understanding the compound's mechanism of action at a molecular level.

Interactions with Other Chemical Entities in Pre-Clinical Contexts

Co-Administration Studies in Animal Models

No preclinical studies involving the co-administration of 3,4-Dimethyl-DL-phenylalanine with other chemical entities in animal models have been found. Therefore, its potential for pharmacokinetic or pharmacodynamic interactions remains uninvestigated.

Synergistic or Antagonistic Pharmacological Effects in Animal Models

Without co-administration studies, it is not possible to determine whether 3,4-Dimethyl-DL-phenylalanine exhibits synergistic or antagonistic pharmacological effects when combined with other compounds in animal models.

Emerging Research Directions and Future Perspectives on 3,4 Dimethy Dl Phenylalanine

Advancements in Synthetic Methodologies for Enhanced Purity

The utility of any unnatural amino acid in research hinges on the ability to produce it in high purity, particularly as separated D- and L-enantiomers. For 3,4-Dimethyl-DL-phenylalanine, which is a racemic mixture, future research will necessitate robust methods for both its initial synthesis and subsequent chiral resolution.

Current research on other substituted phenylalanines has established several powerful synthetic routes. Asymmetric phase-transfer catalysis, for instance, has been successfully employed for the synthesis of various chiral phenylalanine derivatives with high yields and excellent enantioselectivity. nih.gov Another promising area is the use of chemoenzymatic methods, which combine the strengths of chemical synthesis with the high stereoselectivity of enzymes to produce non-canonical amino acids. nih.gov

Once the racemic mixture of 3,4-Dimethyl-DL-phenylalanine is synthesized, separating the D- and L- forms is a critical step. Established techniques for resolving racemic amino acids include:

Enzymatic Kinetic Resolution: Using enzymes that selectively act on one enantiomer of a racemic amino acid amide. nih.gov

Chromatographic Separation: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method for separating enantiomers. mdpi.com

Precolumn Derivatization: Reacting the amino acid mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard reversed-phase column. acs.org

Future work will likely focus on adapting and optimizing these existing methodologies for the large-scale production of enantiomerically pure D- and L-3,4-Dimethyl-phenylalanine, a prerequisite for detailed biological evaluation.

Table 1: Potential Methodologies for High-Purity Synthesis and Resolution

MethodologyDescriptionApplication to 3,4-Dimethyl-DL-PhenylalanineKey Advantage
Asymmetric Phase Transfer CatalysisUses chiral catalysts to guide the stereoselective synthesis of one enantiomer over the other. nih.govDirect synthesis of either D- or L-3,4-Dimethyl-phenylalanine, minimizing the need for resolution.High enantiomeric excess and yield.
Chemoenzymatic SynthesisA multi-step process combining chemical reactions with highly selective enzymatic transformations. nih.govCan create complex precursors chemically, followed by an enzymatic step to ensure correct stereochemistry.Leverages both synthetic flexibility and biological specificity.
Chiral Chromatography (HPLC)Separates enantiomers based on their differential interaction with a chiral stationary phase. mdpi.comAnalytical and preparative scale separation of the D- and L-enantiomers from the racemic mixture.Direct separation without chemical modification.
Enzymatic Kinetic ResolutionAn enzyme selectively modifies one enantiomer in the racemic mix, allowing for easy separation. nih.govEfficiently resolves the racemic mixture into its constituent D- and L-forms.High stereoselectivity and mild reaction conditions.

Deeper Elucidation of Molecular Mechanisms of Action

A primary motivation for creating substituted phenylalanine analogs is to understand how subtle changes to the phenyl ring affect interactions with biological targets like receptors, enzymes, and transporters. The addition of two methyl groups at the 3- and 4-positions of the phenyl ring in 3,4-Dimethyl-DL-phenylalanine introduces steric bulk and alters the electronic properties compared to native phenylalanine.

Future research will aim to uncover the specific molecular targets of this compound. Studies on other aryl-substituted phenylalanines have shown them to act as antagonists at glutamate (B1630785) receptors, such as the AMPA receptor, with different enantiomers exhibiting distinct binding modes and activities. nih.gov It is plausible that 3,4-Dimethyl-DL-phenylalanine could be screened for activity at various neurotransmitter receptors.

Another key area of investigation will be its interaction with amino acid transporters. Many radiolabeled phenylalanine and tyrosine derivatives are transported into cells via the L-type amino acid transporter 1 (LAT1), which is often upregulated in cancer cells. nih.gov Investigating whether 3,4-Dimethyl-DL-phenylalanine is a substrate for LAT1 or other transporters could open avenues for its use in studying transporter function and potentially in designing targeted drug delivery systems.

Development of Advanced Analytical Probes

To study the fate and action of 3,4-Dimethyl-DL-phenylalanine in complex biological environments, advanced analytical probes are essential. Research in the broader field of amino acid detection has produced a sophisticated toolkit that could be adapted for this specific molecule.

Biosensors: Microbial biosensors have been engineered to be highly specific for aromatic amino acids. nih.govnih.gov By modifying the ligand-binding domains of bacterial regulatory proteins, it may be possible to create a whole-cell or cell-free biosensor that produces a measurable signal (e.g., fluorescence) specifically in the presence of 3,4-Dimethyl-phenylalanine.

Fluorescent Probes: A powerful approach involves creating fluorescent versions of the amino acid itself. This can be achieved by synthesizing the molecule with an attached fluorophore or by designing it to have intrinsic fluorescent properties. acs.org Such probes allow for real-time tracking of the amino acid's uptake, localization, and metabolic flux within living cells using techniques like confocal microscopy.

Radiolabeled Probes: Radiolabeling amino acid analogs, typically with isotopes like Fluorine-18 (¹⁸F), transforms them into tracers for Positron Emission Tomography (PET) imaging. frontiersin.org PET is a non-invasive imaging technique widely used in oncology to visualize metabolic activity. ubc.ca Synthesizing [¹⁸F]3,4-Dimethyl-phenylalanine would enable in vivo studies of its biodistribution, target engagement, and potential as a tumor imaging agent. nih.govnih.gov

Table 2: Future Analytical Probe Development

Probe TypeEnabling TechnologyPotential ApplicationInformation Gained
Microbial BiosensorRational protein engineering of bacterial sensor proteins (e.g., TyrR). nih.govnih.govHigh-throughput screening and quantification in biological fluids.Concentration of the compound.
Fluorescent AnalogChemical synthesis to attach a fluorophore (e.g., NBD) or create an intrinsically fluorescent side chain. acs.orgrsc.orgLive-cell imaging to monitor uptake and subcellular localization. Spatial and temporal distribution in cells.
Radiolabeled Tracer (PET)Radiosynthesis to incorporate a positron-emitting isotope like ¹⁸F. frontiersin.orgIn vivo imaging in animal models to assess biodistribution and tumor uptake. nih.govWhole-body distribution and target tissue accumulation.

Exploration of Novel Biological Applications as Research Tools

Unnatural amino acids are powerful tools for probing biological function. sigmaaldrich.com By incorporating them into peptides or proteins, researchers can investigate aspects of protein structure, function, and interaction that are inaccessible with the standard 20 amino acids. acs.orgyoutube.com

One of the most exciting future applications for 3,4-Dimethyl-phenylalanine is its potential use as a molecular probe. The dimethyl-substituted phenyl ring provides a unique steric and electronic signature. It could be used to:

Probe Enzyme Active Sites: By substituting it for a native phenylalanine or tyrosine in a peptide substrate, researchers can determine how the active site of an enzyme (e.g., a protease or kinase) accommodates the bulkier, modified side chain. This provides insight into the precise geometry and tolerance of the enzyme's binding pocket.

Study Protein-Protein Interactions: The methyl groups can alter hydrophobic or van der Waals interactions at a protein-protein interface. Using 3,4-Dimethyl-phenylalanine in place of a key phenylalanine residue could stabilize or destabilize the interaction, clarifying the role of that specific residue.

Develop Novel Peptidomimetics: Peptides often make poor drugs due to rapid degradation by proteases. Incorporating unnatural amino acids like 3,4-Dimethyl-phenylalanine can increase a peptide's resistance to enzymatic breakdown, a key step in developing more stable peptide-based therapeutics. sigmaaldrich.com

Integration of Omics Technologies for Comprehensive Understanding

To fully grasp the biological impact of 3,4-Dimethyl-DL-phenylalanine, a systems-level approach is necessary. The integration of "omics" technologies offers a powerful way to obtain a comprehensive view of the cellular response to this novel compound.

Metabolomics: This technology profiles a wide array of small-molecule metabolites in a biological sample. Introducing 3,4-Dimethyl-phenylalanine could perturb the metabolic network. Metabolomic analysis could reveal whether it gets incorporated into downstream pathways, inhibits key enzymes in amino acid metabolism, or alters the levels of related metabolites. nih.govmdpi.com

Transcriptomics: This approach analyzes the complete set of RNA transcripts in a cell, providing a snapshot of gene expression. nii.ac.jp By exposing cells to 3,4-Dimethyl-phenylalanine and performing transcriptomic analysis (e.g., via RNA-seq), researchers could identify which genes and cellular pathways are upregulated or downregulated in response to the compound. nih.govnih.gov This could point to cellular stress responses, activation of specific signaling pathways, or compensatory changes in amino acid metabolism. oup.com

The combination of these omics approaches would provide a holistic understanding of the compound's mechanism of action, from its direct molecular interactions to its downstream effects on gene expression, protein synthesis, and metabolism.

Q & A

Basic: What are the recommended methods for synthesizing and purifying DL-DOPA in laboratory settings?

DL-DOPA is typically synthesized via β-hydroxylation of DL-phenylalanine. While direct synthesis details are sparse in the evidence, analogous protocols (e.g., nitration of phenylalanine ) suggest chemical hydroxylation using oxidizing agents like hydrogen peroxide in acidic media or enzymatic methods employing tyrosine hydroxylase. Post-synthesis, purification involves recrystallization from hot water or dilute HCl (pH 2–3), yielding >98% purity. Insoluble impurities are removed via filtration in ethanol or ethyl acetate .

Basic: How should researchers optimize solubility and stability of DL-DOPA for experimental use?

Solubility: DL-DOPA dissolves in water (62.5 mg/mL at 25°C) and 0.5M HCl but is insoluble in ethanol, chloroform, or ethyl acetate . For acidic solutions, prepare fresh to avoid oxidation.
Stability: Store powder at -20°C (3-year stability) or 4°C (2-year). Solutions in 0.1M HCl retain integrity for 1 month at -20°C but degrade rapidly at room temperature due to autoxidation .

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